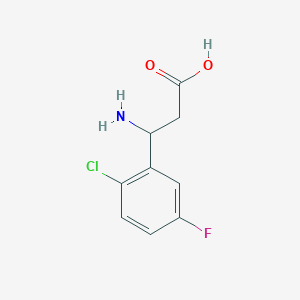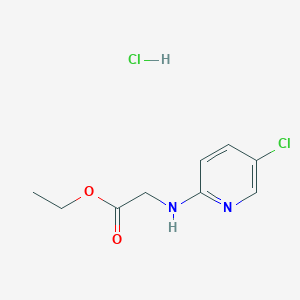
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O3. It is often used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs like Edoxaban . This compound is characterized by its pyridine ring substituted with a chlorine atom and an ethyl ester group, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and ethyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Procedure: The 5-chloropyridine-2-amine is reacted with ethyl bromoacetate under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: Ethyl 2-((5-chloropyridin-2-yl)amino)acetic acid.
Reduction: Reduced derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride, particularly in its role as an intermediate in drug synthesis, involves its conversion to active pharmaceutical ingredients. For instance, in the synthesis of Edoxaban, it acts as a precursor that undergoes further chemical transformations to yield the active drug, which then inhibits factor Xa, a key enzyme in the coagulation pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-((5-bromopyridin-2-yl)amino)acetate hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-((5-fluoropyridin-2-yl)amino)acetate hydrochloride: Contains a fluorine atom instead of chlorine.
Ethyl 2-((5-iodopyridin-2-yl)amino)acetate hydrochloride: Iodine atom replaces chlorine.
Uniqueness
Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is unique due to its specific reactivity profile, which is influenced by the chlorine atom on the pyridine ring. This makes it particularly useful in the synthesis of certain pharmaceuticals where the chlorine substituent plays a crucial role in the biological activity of the final product .
Propriétés
Formule moléculaire |
C9H12Cl2N2O2 |
|---|---|
Poids moléculaire |
251.11 g/mol |
Nom IUPAC |
ethyl 2-[(5-chloropyridin-2-yl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)6-12-8-4-3-7(10)5-11-8;/h3-5H,2,6H2,1H3,(H,11,12);1H |
Clé InChI |
KZNIRDNPJNQRGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1=NC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




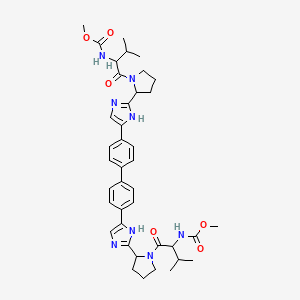
![8-Oxa-2-thia-5-azaspiro[3.5]nonane](/img/structure/B12097847.png)
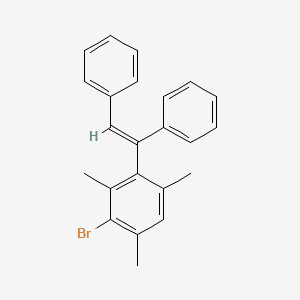

![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)

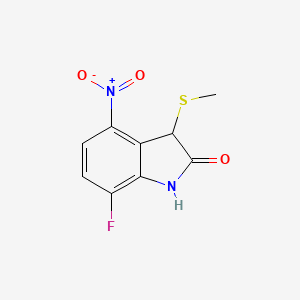
![6-Bromo-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12097859.png)
